3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
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Overview
Description
3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[73105,13]trideca-1(12),5,7,9(13),10-pentaene is a complex organic compound characterized by its unique structure, which includes an azidomethyl group attached to a phenyl ring, and a boron-containing tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene typically involves multiple steps, starting with the preparation of the azidomethylphenyl precursor. This precursor can be synthesized through the reaction of 4-(bromomethyl)phenyl derivatives with sodium azide under suitable conditions. The subsequent steps involve the formation of the boron-containing tricyclic framework through cyclization reactions, often catalyzed by transition metals or using specific organic reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can produce nitro derivatives, while reduction can yield amine derivatives. Substitution reactions on the phenyl ring can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential as a drug candidate or a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene involves its interaction with specific molecular targets and pathways. The azide group can participate in bioorthogonal reactions, allowing for selective labeling and modification of biomolecules. The boron-containing tricyclic framework may interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar phenyl ring structure but different functional groups.
2-Aminoethyl methacrylate hydrochloride: An amine-based methacrylic monomer used in polymer synthesis.
Uniqueness
3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[73105,13]trideca-1(12),5,7,9(13),10-pentaene is unique due to its combination of an azidomethyl group and a boron-containing tricyclic framework
Properties
IUPAC Name |
3-[4-(azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14BN5/c2*19-23-20-11-12-7-9-14(10-8-12)18-21-15-5-1-3-13-4-2-6-16(22-18)17(13)15/h2*1-10,21-22H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEGJEBHNNHADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)CN=[N+]=[N-].B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28B2N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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